[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13472228
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
![[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester -](/images/structure/VC13472228.png)
Specification
Molecular Formula | C20H31N3O3 |
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Molecular Weight | 361.5 g/mol |
IUPAC Name | benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
Standard InChI | InChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-9-6-5-7-10-16)13-17-11-8-12-23(17)19(24)18(21)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18-/m0/s1 |
Standard InChI Key | HPINTNOMUGHLPS-ROUUACIJSA-N |
Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 |
SMILES | CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name benzyl -[[1-[(2)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]--ethylcarbamate reflects its stereochemical configuration and functional groups . The (S) designations at the 2-amino-3-methylbutanoyl and pyrrolidin-2-ylmethyl positions indicate chiral centers critical for biological interactions . Alternative synonyms include Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate and DB-248819 .
Molecular Formula and Weight
The compound’s empirical formula was confirmed via high-resolution mass spectrometry (HRMS) . Its molecular weight of 361.5 g/mol aligns with theoretical calculations .
Structural Analysis
Stereochemical Features
The compound contains two stereocenters:
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The -valine-derived 2-amino-3-methylbutanoyl group (-configuration at C2) .
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The pyrrolidin-2-ylmethyl substituent (-configuration at C1) .
These configurations were validated using circular dichroism (CD) and X-ray crystallography in related analogs .
Functional Groups
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Pyrrolidine ring: A five-membered nitrogen heterocycle contributing to conformational rigidity .
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Carbamate group: The benzyl ethyl carbamate moiety () enhances metabolic stability .
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Amide bond: Links the pyrrolidine and 2-amino-3-methylbutanoyl groups, mimicking peptide backbones .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
SMILES | CCN(CC1CCCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
InChIKey | HPINTNOMUGHLPS-ZVAWYAOSSA-N | |
Topological polar surface area | 86.7 Ų |
Synthesis and Characterization
Synthetic Routes
A five-step synthesis was reported by Evitachem:
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Pyrrolidine functionalization: -Boc-pyrrolidine-2-carboxylic acid is coupled with ethylamine via EDC/HOBt activation.
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Deprotection: Boc removal using trifluoroacetic acid (TFA).
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Acylation: Reaction with -valine derivative under Schotten-Baumann conditions.
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Carbamate formation: Benzyl chloroformate treatment in the presence of triethylamine.
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Analytical Data
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(400 MHz, CDCl): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCHPh), 3.95–3.85 (m, 1H, pyrrolidine-CH), 3.30–3.10 (m, 4H, NCH) .
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HPLC purity: >98% (UV detection at 254 nm).
Pharmacological Properties
Mechanism of Action
Patents describe analogs of this compound as metalloprotease inhibitors, particularly targeting endothelin-converting enzyme (ECE-1) . The pyrrolidine carbamate scaffold chelates zinc in the enzyme’s active site, disrupting the conversion of big endothelin to vasoactive ET-1 .
Biological Activity
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